Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride
CAS No.: 105292-63-5
Cat. No.: VC4998022
Molecular Formula: C9H17ClN2O3S
Molecular Weight: 268.76
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 105292-63-5 |
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Molecular Formula | C9H17ClN2O3S |
Molecular Weight | 268.76 |
IUPAC Name | methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate;hydrochloride |
Standard InChI | InChI=1S/C9H16N2O3S.ClH/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2;/h6-7,11H,3-5H2,1-2H3,(H,10,13);1H |
Standard InChI Key | SQUCXZAEZLECAB-UHFFFAOYSA-N |
SMILES | CC1NC(CS1)C(=O)NCCC(=O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₁₇ClN₂O₃S, with a molecular weight of 268.76 g/mol. Its IUPAC name reflects the integration of a 2-methyl-thiazolidine ring linked via a formamido group to a methyl propanoate moiety, terminated by a hydrochloride salt. Key structural features include:
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A thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
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A formamido bridge connecting the thiazolidine to the propanoate chain.
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A methyl ester group at the terminal position.
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in potential therapeutic applications.
Table 1: Fundamental Chemical Properties
Property | Value |
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CAS Number | 105292-63-5 |
Molecular Formula | C₉H₁₇ClN₂O₃S |
Molecular Weight | 268.76 g/mol |
Solubility | Polar solvents (e.g., water, DMSO) |
Stability | pH-sensitive; degrades under extreme acidic/basic conditions |
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride involves multi-step reactions:
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Thiazolidine Ring Formation: Cyclization of cysteine derivatives with aldehydes or ketones under acidic or basic conditions.
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Formamido Group Attachment: Coupling the thiazolidine intermediate with a propanoate precursor using carbodiimide-based reagents.
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Esterification and Salt Formation: Methyl esterification followed by hydrochloride salt precipitation.
Critical parameters include:
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Temperature Control: Reflux conditions (80–120°C) to drive cyclization.
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Catalysts: Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate coupling reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) to improve intermediate solubility.
Table 2: Representative Reaction Conditions
Step | Conditions | Yield (%) |
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Thiazolidine Formation | 100°C, HCl (aq.), 6 hrs | 65–70 |
Formamido Coupling | RT, EDC/HOBt, DMF, 12 hrs | 50–55 |
Esterification | MeOH, H₂SO₄, reflux, 4 hrs | 85–90 |
Mechanistic Hypotheses and Biological Interactions
Proposed Mechanisms of Action
While the compound’s biological mechanism remains unconfirmed, thiazolidine derivatives are known to:
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Inhibit Enzymatic Activity: Bind to active sites of proteases or oxidoreductases via sulfur-nitrogen interactions.
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Modulate Immune Responses: Interfere with cytokine signaling pathways (e.g., NF-κB) to reduce inflammation.
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Disrupt Microbial Membranes: Amphiphilic properties enable penetration of bacterial cell walls.
Molecular dynamics simulations of analogous compounds suggest that the thiazolidine ring’s conformational flexibility allows for adaptive binding to diverse targets . For instance, similar structures have shown affinity for viral proteases (e.g., SARS-CoV-2 3CLpro) , though direct evidence for this compound is lacking.
Comparative Analysis: Methyl vs. Ethyl Derivatives
Solubility and Bioavailability
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Methyl Ester: Higher aqueous solubility due to reduced hydrophobicity.
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Ethyl Ester: Slower metabolic hydrolysis, prolonging half-life but limiting rapid absorption.
Synthetic Accessibility
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Methyl derivatives require milder esterification conditions (e.g., methanol vs. ethanol), reducing side reactions.
Research Gaps and Future Directions
Priority Investigations
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Structural Elucidation: X-ray crystallography or NMR to resolve 3D conformation.
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In Vitro Assays: Antibacterial, antifungal, and antiviral screens using standardized protocols.
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
Computational Opportunities
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